

# Application Notes and Protocols: Ido1-IN-21 for In Vivo Mouse Models

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## Compound of Interest

Compound Name: Ido1-IN-21

Cat. No.: B15139383

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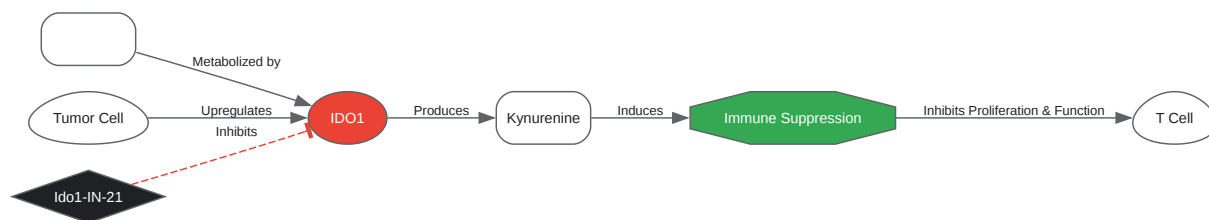
These application notes provide detailed protocols for the use of **Ido1-IN-21**, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in preclinical mouse models. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of **Ido1-IN-21**.

Compound Information:

| Parameter         | Value  | Reference |
|-------------------|--|-----------|
| Compound Name     | Ido1-IN-21   | [1][2][3] |
| CAS Number        | 2892432-98-1   | [1][2]    |
| Molecular Formula | C <sub>21</sub> H <sub>19</sub> F <sub>2</sub> N <sub>3</sub> O <sub>6</sub> S |           |
| Molecular Weight  | 479.45   |           |
| Target            | Indoleamine 2,3-dioxygenase 1 (IDO1)   |           |
| IC <sub>50</sub>  | 0.64 µM  |           |
| Form              | Solid  |           |
| Storage           | Powder: -20°C for 3 years; In solvent: -80°C for 1 year                        |           |

## IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine pathway. By depleting tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host immune system.



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### IDO1 Signaling Pathway and Inhibition by Ido1-IN-21.

## In Vivo Dosing and Administration in Mouse Models

The following table summarizes the recommended dosage and administration protocol for **Ido1-IN-21** in a CT26 tumor-bearing mouse model. This protocol has been shown to effectively inhibit tumor growth.

| Parameter            | Protocol                         | Reference |
|----------------------|----------------------------------|-----------|
| Mouse Model          | CT26 tumor-bearing mice          |           |
| Dosage               | 50 mg/kg and 100 mg/kg           |           |
| Administration Route | Intraperitoneal (i.p.) injection |           |
| Dosing Frequency     | Every three days                 |           |
| Treatment Duration   | 21 consecutive days              |           |

## Experimental Protocol: In Vivo Efficacy Study

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of **Ido1-IN-21** in a syngeneic mouse tumor model.

### 1. Cell Culture and Tumor Implantation:

- Culture CT26 colon carcinoma cells in appropriate media until they reach the desired confluence.
- Harvest and resuspend the cells in a suitable buffer (e.g., sterile PBS) at the desired concentration.
- Subcutaneously inject the CT26 cells into the flank of BALB/c mice.

### 2. Animal Acclimation and Grouping:

- Allow the mice to acclimate for at least one week before the start of the experiment.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment and control groups.

### 3. **Ido1-IN-21** Formulation and Administration:

- Prepare a stock solution of **Ido1-IN-21** in a suitable vehicle (e.g., DMSO).
- On the day of administration, dilute the stock solution to the final desired concentrations (50 mg/kg and 100 mg/kg) with a sterile vehicle (e.g., saline or corn oil). The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
- Administer the prepared **Ido1-IN-21** solution or vehicle control to the respective groups via intraperitoneal injection every three days for 21 days.

#### 4. Monitoring and Data Collection:

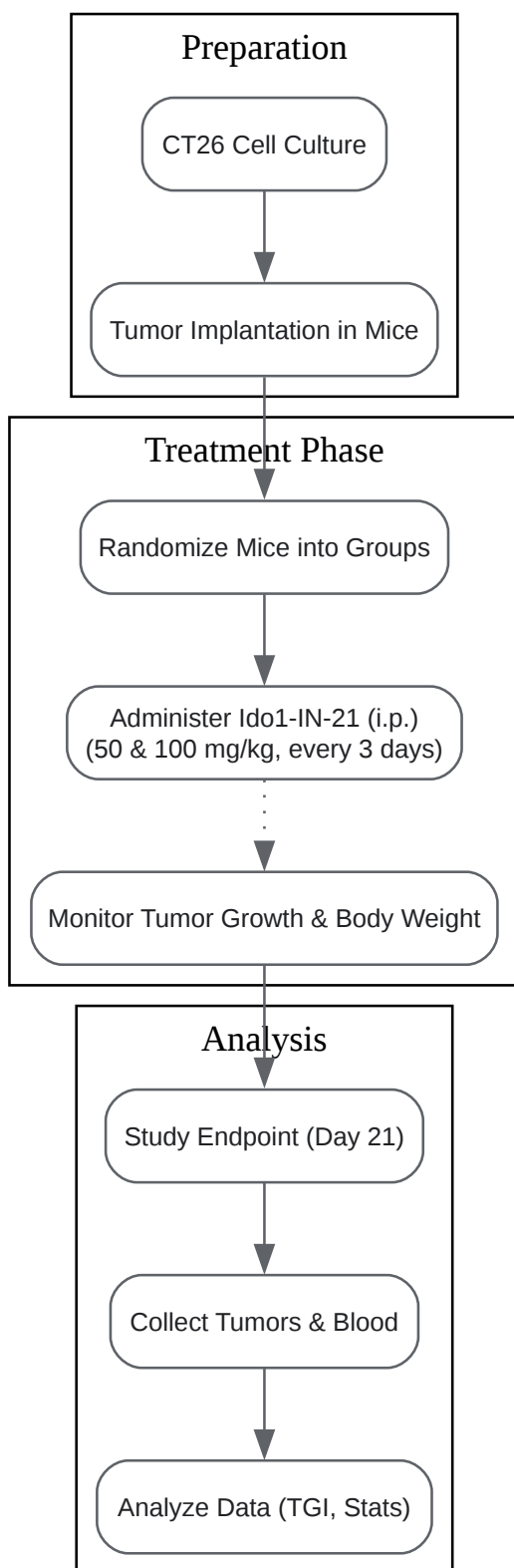
- Measure tumor volume and body weight of each mouse every two to three days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Collect blood samples for pharmacokinetic or pharmacodynamic analysis if required.

#### 5. Data Analysis:

- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Statistically analyze the differences in tumor volume and weight between the groups.

## Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of **Ido1-IN-21**.



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## References

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- 2. IDO1-IN-21 | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
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